(3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid
Description
(3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid is a chiral, Boc-protected amino acid derivative with a six-carbon backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes, particularly in peptide synthesis . The compound’s stereochemistry at the 3rd carbon (S-configuration) and the 4-methyl substituent influence its conformational preferences and interactions in biological systems.
Properties
Molecular Formula |
C12H23NO4 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
(3S)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-6-8(2)9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t8?,9-/m0/s1 |
InChI Key |
CMRZYYUYDQRCEO-GKAPJAKFSA-N |
Isomeric SMILES |
CCC(C)[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Amino Acids
A common initial step is the protection of the amino group with the tert-butoxycarbonyl group to prevent side reactions during subsequent steps. This is typically performed by reacting the free amino acid or amino alcohol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N-methylmorpholine or triethylamine.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Boc protection of 3-amino-4-methylhexanoic acid | Boc2O, N-methylmorpholine, dioxane/water (1:1), 0°C to room temp, overnight | ~81.5% | Reaction monitored by NMR; product isolated by acidification and extraction |
This method yields the N-Boc protected amino acid with good purity and yield, as confirmed by ^1H and ^13C NMR spectroscopy.
Reduction and Functional Group Transformations
In some synthetic routes, keto or chloro intermediates are reduced or converted to the desired amino acid derivative. For example, sodium borohydride reduction of a chloro-oxo precursor in tetrahydrofuran (THF) and ethanol at low temperature (10–20°C) followed by acidic workup can produce the hydroxy amino acid intermediate with Boc protection intact.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Reduction of (3S)-1-chloro-2-oxo-3-N-(Boc)amino-4-phenylbutane | NaBH4, sulfuric acid, THF/ethanol, 10-20°C, 1 h | 56% | Product isolated as crystals with 95.9% purity |
Though this example is for a phenyl-substituted analogue, similar conditions apply to the 4-methylhexanoic acid derivatives.
Enzymatic Kinetic Resolution for Stereoselectivity
One of the key challenges in preparing (3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid is obtaining the correct stereochemistry. Enzymatic kinetic resolution is a widely used approach.
- A racemic cyano diester intermediate is subjected to enzymatic hydrolysis using an esterase or lipase enzyme that selectively hydrolyzes one enantiomer.
- This process enriches the desired (S)-enantiomer in the dicarboxylic acid monoester form.
- The enriched intermediate is further converted chemically to the Boc-protected amino acid.
- Avoids use of chiral auxiliaries or expensive chiral catalysts.
- Mild reaction conditions (room temperature, atmospheric pressure).
- High enantiomeric excess achievable.
- The unreacted enantiomer can be racemized and recycled to improve overall yield.
This method is patented and considered industrially scalable due to cost-effectiveness and operational simplicity.
Coupling Reactions and Activation Methods
In some synthetic routes, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and additives like hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid for amide bond formation or further functionalization.
- Reactions are often carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–20°C.
- Reaction times typically range from 2 to 6 hours.
- Purification is achieved by extraction, drying, and chromatographic methods (e.g., reverse-phase HPLC).
| Reagent | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| EDC·HCl, HOBt | THF or DMF | 0–20°C | 2–6 h | 24–81.5% (varies by substrate) | Used for coupling Boc-amino acids to other molecules |
These coupling strategies are critical when synthesizing derivatives or conjugates of the Boc-protected amino acid.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid is a chiral α-amino acid derivative with a tert-butoxycarbonyl (Boc) protective group attached to an amino group. It is primarily used as a building block in peptide synthesis, lending itself to applications in organic synthesis and pharmaceutical development. The presence of the tert-butoxycarbonyl group enhances the compound's stability and solubility.
This compound Applications
- Peptide Synthesis: This compound is mainly used as a building block in peptide synthesis. Its structure as an amino acid derivative allows it to be incorporated into peptides, potentially imparting various biological properties.
- Pharmaceutical Development: Due to its role as an amino acid derivative, this compound and compounds with similar structures are investigated for pharmacological activities. Research indicates that these compounds may have antimicrobial and neuroprotective properties. Some α-amino acids and their derivatives have demonstrated activity against bacterial strains, while certain derivatives are being studied for neuroprotection and potential therapeutic applications in neurodegenerative diseases.
- Organic Synthesis: this compound is designed for applications in organic synthesis. The synthesis of this compound involves methods that allow for high yields and purity, making it suitable for further applications in organic chemistry and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid involves its interaction with various molecular targets. The Boc group provides stability and protects the amino group during chemical reactions. The compound can undergo deprotection to reveal the free amino group, which can then participate in further reactions. The pathways involved include nucleophilic substitution and amide bond formation.
Comparison with Similar Compounds
(3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylpentanoic Acid
- CAS : 179412-79-4
- Molecular Formula: C₁₁H₂₁NO₄
- Structure : Features a five-carbon chain with a 4-methyl substituent and Boc-protected amine at the 3S position.
- Key Differences: Shorter carbon chain (pentanoic vs. hexanoic acid) reduces lipophilicity (calculated logP: ~2.1 vs. ~2.6 for hexanoic analog) and molecular weight (239.29 g/mol vs. 253.32 g/mol). Enhanced solubility in polar solvents compared to the hexanoic variant, making it preferable for solution-phase reactions .
Cyclohexane-Based Boc-Protected Amino Acids
(1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic Acid (PBZS1035)
- CAS : 222530-39-4
- Molecular Formula: C₁₂H₂₁NO₄
- Structure: Cyclohexane ring with Boc-amino and carboxylic acid groups at 1R and 3S positions.
- Key Differences: Conformational rigidity due to the cyclohexane ring reduces flexibility compared to linear hexanoic acid. Higher steric hindrance impacts binding affinity in enzyme-active sites, as noted in studies on protease inhibitors .
Other Structural Analogs
(2S)-2-{[Methyl({[2-(Propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}-4-(morpholin-4-yl)butanoic Acid
- Molecular Formula : C₁₇H₂₈N₄O₄S
- Structure: Incorporates a thiazole ring and morpholine group, diverging significantly from the hexanoic acid backbone.
- Key Differences: Enhanced pharmacological targeting (e.g., kinase inhibition) due to heterocyclic motifs, unlike the hexanoic acid’s role as a synthetic intermediate .
Data Table: Structural and Functional Comparison
Biological Activity
(3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid, commonly referred to as Boc-4-methylhexanoic acid, is a chiral α-amino acid derivative notable for its applications in peptide synthesis and pharmaceutical development. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₃N O₄
- Molecular Weight : 245.32 g/mol
- CAS Number : 1379827-43-6
The compound features a tert-butoxycarbonyl (Boc) protective group, which enhances stability and solubility, making it suitable for various biochemical applications. The presence of both an amino group and a carboxylic acid moiety enables it to participate in a range of chemical reactions, particularly in peptide synthesis.
Biological Activity
The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. Its incorporation into peptides can lead to various biological properties, including:
- Antimicrobial Effects : Similar α-amino acids have shown activity against various bacterial strains.
- Neuroprotective Properties : Certain derivatives are under investigation for their potential in treating neurodegenerative diseases.
Research indicates that compounds with similar structures often exhibit significant pharmacological activities. The specific biological activities of this compound may vary based on the peptides formed.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Protection of the Amino Group : The amino group is protected using a tert-butoxycarbonyl group.
- Formation of the Carboxylic Acid : The carboxylic acid is formed through standard organic synthesis techniques.
- Purification : The final product is purified to ensure high yield and purity.
This multi-step process allows for the production of the compound with specific stereochemical configurations essential for its biological activity.
Case Studies and Research Findings
Recent studies have highlighted the importance of this compound in various applications:
-
Peptide Synthesis :
- A study demonstrated its effectiveness as a building block in synthesizing peptides with enhanced stability and bioactivity .
-
Pharmacological Screening :
- Compounds derived from similar α-amino acids were screened for antimicrobial properties, showing promising results against resistant bacterial strains .
-
Neuroprotective Studies :
- Research into neuroprotective properties has indicated that derivatives may play a role in protecting neuronal cells from oxidative stress .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| L-Leucine | Natural amino acid | Essential for protein synthesis |
| N-Boc-L-Alanine | Similar Boc protection | Commonly used in peptide synthesis |
| 2-Amino-4-methylpentanoic acid | α-Amino acid derivative | Exhibits neuroprotective properties |
| L-Valine | Natural branched-chain amino acid | Important for muscle metabolism |
The comparison highlights how this compound's unique structural modifications enhance its reactivity and stability compared to more common amino acids.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (3S)-3-([(tert-butoxy)carbonyl]amino)-4-methylhexanoic acid with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation of α,β-unsaturated esters or enzymatic resolution. The Boc (tert-butoxycarbonyl) group is introduced using Boc anhydride [(Boc)₂O] under mild basic conditions (e.g., NaHCO₃ in THF/water) to protect the amine . Chiral HPLC or polarimetry should confirm enantiopurity, as seen in related Boc-protected amino acids (e.g., Boc-β-HoPhe(4-F)-OH) .
Q. How can common impurities in the synthesis of this compound be identified and mitigated?
- Methodological Answer : Impurities such as tert-butyl alcohol (from Boc deprotection) or diastereomers may form. Reverse-phase HPLC with UV detection (210–254 nm) or LC-MS can identify byproducts. Recrystallization in hexane/ethyl acetate (1:3) or preparative TLC (silica gel, CH₂Cl₂/MeOH 9:1) effectively isolates the pure compound, as demonstrated in structurally similar Boc-amino acids .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and the carboxylic acid proton (broad, δ ~12 ppm). The chiral center at C3 is confirmed via coupling constants (e.g., J = 6–8 Hz for axial-equatorial interactions) .
- IR : Stretching bands for the Boc group (1680–1720 cm⁻¹ for carbonyl) and carboxylic acid (2500–3300 cm⁻¹, broad) .
Advanced Research Questions
Q. How does the steric hindrance of the Boc group influence reactivity in peptide coupling reactions?
- Methodological Answer : The bulky tert-butyl group reduces nucleophilicity at the amine, requiring activation via HOBt/DCC or HATU for efficient coupling. Kinetic studies comparing Boc-protected vs. Fmoc-protected analogs show a 20–30% slower coupling rate for Boc derivatives, necessitating extended reaction times (24–48 hr) .
Q. What strategies resolve contradictions in chiral purity data between polarimetry and X-ray crystallography?
- Methodological Answer : Discrepancies may arise from solvent-dependent optical rotation or crystal packing effects. Cross-validate using Mosher’s acid analysis (for absolute configuration) and single-crystal XRD. For example, XRD of Boc-(R)-3-amino-4-(4-fluorophenyl)butyric acid confirmed the (R)-configuration despite polarimetric ambiguity .
Q. How can the hygroscopicity of this compound be managed during storage for long-term stability studies?
- Methodological Answer : Store under inert gas (argon) at −20°C in amber vials with desiccants (e.g., molecular sieves). Thermogravimetric analysis (TGA) shows hygroscopicity increases by ~5% w/w at 25°C/60% RH, necessitating lyophilization for water-sensitive applications .
Q. What experimental designs are optimal for studying its degradation under oxidative conditions?
- Methodological Answer : Use a split-plot design with factors like temperature (25–60°C), oxidant concentration (H₂O₂: 0.1–1 M), and pH (3–9). Monitor degradation via UPLC-ESI-MS, identifying primary oxidation products (e.g., tert-butyl hydroperoxide) as seen in analogous Boc-amino acids .
Methodological Challenges & Solutions
Q. How to address low yields in large-scale synthesis due to Boc group instability?
- Solution : Optimize Boc protection at 0–5°C to minimize tert-butyl cleavage. Replace Boc₂O with Boc-OSu (succinimide ester) for higher selectivity in polar aprotic solvents (e.g., DMF) .
Q. What computational methods predict the compound’s solubility in mixed solvent systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
